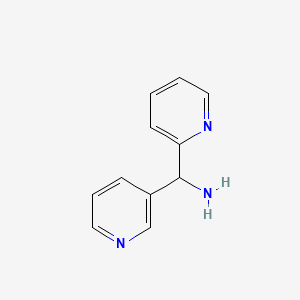

Pyridin-2-yl(pyridin-3-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

pyridin-2-yl(pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11(9-4-3-6-13-8-9)10-5-1-2-7-14-10/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNVPYXMRGBMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484766 | |

| Record name | Pyridin-2-yl(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-51-0 | |

| Record name | Pyridin-2-yl(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)-1-(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Selective Transformations

Selective Derivatization of the Pyridin-2-yl(pyridin-3-yl)methanamine Core

The primary amine functionality of the title compound serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives.

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. dergipark.org.trnih.gov This reaction is one of the most fundamental transformations of primary amines and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). derpharmachemica.com

The synthesis is typically straightforward, involving the mixing of the amine with a carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). derpharmachemica.comijcrt.org The reaction is an equilibrium process and is often driven to completion by removing the water formed as a byproduct, for example, by azeotropic distillation or the use of a dehydrating agent. The reaction can be catalyzed by small amounts of weak acid or base. derpharmachemica.com A wide variety of aldehydes (aromatic and aliphatic) and ketones can be used, allowing for the synthesis of a large library of Schiff base derivatives from the this compound core. These derivatives are of significant interest in coordination chemistry as ligands for transition metals. dergipark.org.trijcrt.org

Table 4: Synthesis of Pyridyl-Substituted Schiff Bases

| Amine | Carbonyl Compound | Solvent | Conditions | Key Feature | Citations |

|---|---|---|---|---|---|

| Pyridine-2-aldehyde | p-Toluidine | Methanol | Room Temperature, N₂ atm | Forms a dimeric biphenyl (B1667301) system. | derpharmachemica.com |

| Pyridine-2-aldehyde | Various aminophenols, anilines, aminopyridines | Anhydrous Ethanol | Reflux | General method for pyridyl Schiff bases. | dergipark.org.tr |

| 2-Picolyl amine | 5-Methyl thiophene-2-carboxaldehyde | Ethanol | Reflux (65 °C) | Synthesis of a novel Schiff base ligand. | ijcrt.org |

| 2-Aminopyrimidine | 2-Benzoylpyridine | Not specified | Condensation | Forms 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine. | scirp.org |

Regioselective Functionalization of Pyridine (B92270) Rings

The functionalization of the pyridine rings in this compound is complex due to the presence of two electronically different pyridine rings and multiple potential reaction sites. The reactivity of pyridine towards substitution is highly dependent on the nature of the reagent.

Electrophilic Aromatic Substitution: Pyridine rings are electron-deficient and thus generally unreactive towards electrophilic substitution, requiring harsh conditions. uoanbar.edu.iq Reaction, when forced, typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.com In the case of this compound, electrophilic attack would be expected to favor the 5-position of the pyridin-3-yl ring and the 5-position of the pyridin-2-yl ring. The reaction is further complicated as the amine and pyridine nitrogens can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, leading to even greater deactivation. youtube.com A common strategy to enhance reactivity is the conversion of a pyridine nitrogen to a pyridine N-oxide, which is an electron-donating group and directs electrophiles to the 4-position. youtube.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution is more favorable for electron-deficient pyridine rings, particularly at the 2- and 4-positions. quimicaorganica.orgyoutube.com A classic example is the Chichibabin reaction, where an amine nucleophile attacks the 2-position, displacing a hydride ion. youtube.com For this compound, the pyridin-2-yl ring would be the more likely site for such a reaction at its 6-position. This selectivity is driven by the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. youtube.com

Directed ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM). nih.gov In this approach, a directing metalating group (DMG) coordinates to an organolithium reagent (like n-BuLi or LDA) and directs deprotonation to an adjacent ortho position. clockss.orgharvard.edu The aminomethyl group (-CH₂NH₂) can function as a DMG. For the pyridin-2-yl ring, DoM would selectively occur at the 3-position. For the pyridin-3-yl ring, functionalization would be directed to either the 2- or 4-position. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group with high regiocontrol. clockss.org

| Method | Typical Reagents | Favored Position(s) | Key Considerations |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | 5-position (on both rings) | Requires harsh conditions; risk of N-protonation. uoanbar.edu.iqquora.com |

| Electrophilic Substitution (via N-Oxide) | 1. m-CPBA 2. HNO₃/H₂SO₄ | 4-position (on activated ring) | N-oxide formation activates the ring for substitution. youtube.com |

| Nucleophilic Substitution (Chichibabin) | NaNH₂ | 6-position (on pyridin-2-yl ring) | Direct amination of the ring. youtube.com |

| Directed ortho-Metalation (DoM) | 1. LDA/THF, -78 °C 2. Electrophile (e.g., Me₃SiCl) | 3-position (on pyridin-2-yl ring); 2- or 4-position (on pyridin-3-yl ring) | Offers excellent regiocontrol via the aminomethyl directing group. clockss.orgharvard.edu |

N-Alkylation and N-Acylation Reactions on the Amine Nitrogen

The primary amino group in this compound is a versatile handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The amine can be readily alkylated using various alkylating agents. Standard methods include reaction with alkyl halides (e.g., methyl iodide) or sulfates, often in the presence of a non-nucleophilic base to neutralize the acid produced. nih.gov A significant challenge is controlling the degree of alkylation to avoid the formation of tertiary amines or even quaternary ammonium (B1175870) salts. More advanced and selective methods include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent.

"Borrowing Hydrogen" Catalysis: A transition-metal-catalyzed reaction with alcohols, where the alcohol is temporarily oxidized to an aldehyde, undergoes condensation with the amine, and the resulting imine is reduced in situ. rsc.orgresearchgate.net This is an atom-economical process.

Green Alkylating Agents: Reagents like dimethyl carbonate (DMC) can serve as a source of methyl groups, releasing only methanol and carbon dioxide as byproducts. nih.gov

N-Acylation: The primary amine reacts readily with acylating agents to form stable amide derivatives. Common reagents include acid chlorides and acid anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to act as a scavenger for the HCl or carboxylic acid byproduct. rsc.org Alternative methods use coupling reagents (e.g., DCC, EDC) to form the amide bond directly from a carboxylic acid, or employ activated esters. A convenient method involves using N,N-carbonyldiimidazole (CDI) which reacts with N,N-dimethylacetamide (DMAc) to generate N-acetylimidazole in situ, a potent and selective acetylating agent. researchgate.netresearchgate.net

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |

| N-Alkylation (Borrowing Hydrogen) | Alcohol (e.g., Benzyl alcohol) | Ru or Ir catalyst, heat | Secondary Amine |

| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine) | Amide |

| N-Acylation | Carboxylic Acid | Coupling agent (e.g., EDC) | Amide |

| N-Acetylation (In situ) | N,N-Dimethylacetamide (DMAc) | N,N-Carbonyldiimidazole (CDI) | Acetamide |

Stereoselective Modifications and Chiral Auxiliary Applications

The central carbon atom of this compound is a prochiral center. The synthesis of this compound in an enantiomerically pure form opens the door to its use in asymmetric synthesis, most notably as a chiral ligand. A stereoselective synthesis is one that produces stereoisomeric products in unequal amounts. iupac.org

Stereoselective Synthesis: A primary route to access enantiomerically enriched this compound would be the asymmetric reduction of the corresponding ketone precursor, Pyridin-2-yl(pyridin-3-yl)methanone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Chiral Borane Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst can effectively reduce ketones to alcohols with high enantioselectivity. The resulting chiral alcohol could then be converted to the amine.

Asymmetric Transfer Hydrogenation: Transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands can catalyze the reduction of the ketone using a hydrogen source like isopropanol (B130326) or formic acid, yielding a chiral alcohol.

Asymmetric Reductive Amination: Direct conversion of the ketone to the chiral amine can be achieved through catalytic asymmetric reductive amination.

Chiral Auxiliary Applications: Once synthesized in a single enantiomeric form, this compound can serve as a valuable chiral ligand in transition-metal catalysis. The two pyridine nitrogens and the amine nitrogen can act as coordination sites, forming a tridentate "pincer" ligand. The stereogenic center adjacent to the coordination sphere can effectively influence the stereochemical outcome of a catalytic reaction. Potential applications include:

Asymmetric Hydrogenation

Asymmetric C-C Bond Forming Reactions

Asymmetric Hydrosilylation

| Method | Precursor | Example Reagent/Catalyst | Potential Chiral Product |

|---|---|---|---|

| Asymmetric Ketone Reduction | Pyridin-2-yl(pyridin-3-yl)methanone | (R)-CBS catalyst, BH₃ | (R)-Pyridin-2-yl(pyridin-3-yl)methanol |

| Asymmetric Transfer Hydrogenation | Pyridin-2-yl(pyridin-3-yl)methanone | [RuCl₂(p-cymene)]₂ with a chiral amino alcohol ligand | Enantiomerically enriched alcohol |

| Asymmetric Reductive Amination | Pyridin-2-yl(pyridin-3-yl)methanone | NH₃, H₂, Chiral Rh or Ir catalyst | (R)- or (S)-Pyridin-2-yl(pyridin-3-yl)methanamine |

Green Chemistry Approaches in this compound Synthesis

Adopting green chemistry principles in the synthesis of this compound and its derivatives is crucial for sustainable chemical manufacturing. This involves using less hazardous materials, maximizing atom economy, and improving energy efficiency.

The synthesis of the core structure typically involves the reduction of an imine (formed from pyridine-2-carbaldehyde and 3-aminopyridine) or a ketone. Green approaches can be applied to this key step:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents like NaBH₄ or LiAlH₄ with catalytic hydrogenation (H₂ gas over a metal catalyst like Pd, Pt, or Ni) offers higher atom economy and produces only water as a byproduct.

Green Solvents: Performing reactions in environmentally benign solvents such as water, ethanol, or supercritical CO₂, instead of chlorinated or volatile organic solvents, reduces environmental impact.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), for the reduction of the ketone precursor offers exceptional stereoselectivity under mild, aqueous conditions, providing a green route to the chiral amine.

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Use of Green Reagents: As mentioned previously, using reagents like dimethyl carbonate for N-methylation represents a greener alternative to traditional alkyl halides. nih.gov Similarly, developing catalytic routes that use CO₂ as a C1 feedstock is a major goal of green chemistry. researchgate.net

| Green Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Hydrogenation of Imine/Ketone | H₂ gas, Pd/C or Raney Ni catalyst | High atom economy; water is the only byproduct. |

| Synthesis in Green Solvents | Using water or ethanol as the reaction medium | Reduced toxicity and environmental pollution. |

| Biocatalytic Asymmetric Reduction | Ketoreductase (KRED) enzyme in aqueous buffer | Excellent enantioselectivity, mild conditions, biodegradable catalyst. |

| Microwave-Assisted Synthesis | Using microwave irradiation for heating | Drastically reduced reaction times and energy usage. researchgate.net |

Reaction Mechanisms and Mechanistic Organic Chemistry

Detailed Investigation of Amine-Based Reaction Pathways

The secondary amine bridge in Pyridin-2-yl(pyridin-3-yl)methanamine is a key locus of reactivity. Its nucleophilic character allows it to participate in a variety of chemical transformations.

One illustrative pathway involves the reaction of the amine with electrophilic reagents. For instance, in a manner analogous to the synthesis of unsymmetrical ureas from other pyridyl amines, the secondary amine of this compound can be expected to react with isocyanates or their precursors. A plausible mechanism, drawing from studies on the formation of pyridin-2-yl ureas, would involve the nucleophilic attack of the amine on an isocyanate, which could be generated in situ from a suitable precursor like a carbamoyl (B1232498) chloride or via a Curtius or Hofmann rearrangement. rsc.org

Another significant reaction pathway for the amine bridge is its oxidation. The methylene (B1212753) group adjacent to the amine and the pyridine (B92270) rings is susceptible to oxidation to a carbonyl group, transforming the methanamine into a methanone. For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source has been demonstrated to effectively yield pyridin-2-yl-methanones. nih.gov It is conceivable that this compound could undergo a similar transformation, where the copper catalyst facilitates the oxidation of the C-H bonds of the methylene bridge. The mechanism likely involves the formation of a copper-coordinated intermediate, followed by deprotonation and subsequent oxidation steps.

The amine can also serve as a directing group in various transformations. Its ability to coordinate to metal centers can influence the regioselectivity of reactions on the pyridine rings.

Mechanistic Elucidation of Pyridine Ring Activation and Deactivation in Transformations

The electronic properties of the two pyridine rings in this compound are distinct and are influenced by the position of the nitrogen atom and the substitution pattern. The pyridin-2-yl group and the pyridin-3-yl group exhibit different reactivities towards electrophilic and nucleophilic reagents.

The nitrogen atom in a pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. However, the nitrogen lone pair can be protonated or coordinated to a Lewis acid, which further deactivates the ring. Conversely, the presence of the electron-donating aminomethyl bridge can activate the pyridine rings towards electrophilic attack to some extent, compared to unsubstituted pyridine.

The pyridin-2-yl ring is generally more susceptible to nucleophilic attack, particularly at the C2 and C6 positions, due to the strong electron-withdrawing effect of the adjacent nitrogen atom. The pyridin-3-yl ring is less activated towards nucleophilic attack compared to the 2-substituted isomer.

Proton Transfer Dynamics and Acid-Base Reactivity in Solution

The acid-base properties of this compound are complex due to the presence of three nitrogen atoms with differing basicities: the secondary amine and the two pyridine nitrogens. The pKa values of these nitrogen centers dictate the protonation state of the molecule in solutions of varying pH.

Generally, the secondary amine is the most basic site, followed by the pyridin-3-yl nitrogen, and then the pyridin-2-yl nitrogen. The lower basicity of the pyridine nitrogens is due to the sp² hybridization of the nitrogen atom and the delocalization of the lone pair within the aromatic system. The pyridin-2-yl nitrogen is typically less basic than the pyridin-3-yl nitrogen due to the closer proximity of the electron-withdrawing nitrogen within the ring. Studies on related 2-(thiofluoroalkyl)pyridines have shown that substitution on the pyridine ring can significantly impact the pKa of the pyridine nitrogen. nih.gov

Proton transfer dynamics are critical in reactions where the protonation state of the molecule influences its reactivity. For instance, in acid-catalyzed reactions, the protonation of one of the nitrogen atoms can alter the electronic properties of the entire molecule, potentially changing the preferred site of reaction. The study of protonation equilibria is therefore essential for understanding and controlling the chemical behavior of this compound.

| Nitrogen Atom | Expected Basicity | Factors Influencing Basicity |

| Secondary Amine | High | sp³ hybridized, localized lone pair |

| Pyridin-3-yl | Moderate | sp² hybridized, lone pair part of the aromatic system |

| Pyridin-2-yl | Low | sp² hybridized, strong inductive effect of the ring nitrogen |

Understanding Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly upon activation of the amine or the pyridine rings.

One potential pathway for cyclization could involve the formation of a pyridinium (B92312) ylide. If the secondary amine is quaternized with a suitable alkyl halide bearing a leaving group, subsequent deprotonation of the methylene bridge could generate a reactive ylide. This ylide could then potentially undergo an intramolecular cyclization or rearrangement. While direct evidence for this in this compound is lacking, studies on N-phenacylpyridinium salts demonstrate their utility in generating pyridinium ylides that can participate in various cyclization reactions to form indolizine (B1195054) and other heterocyclic systems. researchgate.net

Another possibility for intramolecular reaction could be a Pictet-Spengler type reaction if one of the pyridine rings were to be activated towards electrophilic attack and the amine could act as the nucleophile. However, this would likely require harsh conditions and specific reagents to facilitate the cyclization.

Role of Non-Covalent Interactions in Directing Reactivity and Selectivity

Non-covalent interactions, such as hydrogen bonding and π-stacking, can play a significant role in the reactivity and selectivity of reactions involving this compound.

The presence of both hydrogen bond donors (the N-H of the amine) and acceptors (the nitrogen atoms of the pyridine rings) allows for the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of supramolecular assemblies in the solid state and can also influence the solubility and reactivity in solution. In the context of a reaction, hydrogen bonding to a reagent or catalyst can orient the molecule in a specific way, leading to enhanced selectivity.

Furthermore, the two pyridine rings can participate in π-π stacking interactions with other aromatic systems. These interactions can be important in crystal engineering and in directing the assembly of molecules in solution, which can in turn affect reaction outcomes. For example, in a bimolecular reaction, π-stacking between the substrate and the reagent could pre-organize the reactants for a more efficient reaction.

Coordination Chemistry and Ligand Design Principles

Pyridin-2-yl(pyridin-3-yl)methanamine as a Bidentate and Tridentate Ligand Scaffold

This compound possesses three nitrogen atoms—one from the pyridin-2-yl ring, one from the pyridin-3-yl ring, and one from the bridging amine group—making it a candidate for both bidentate and tridentate coordination. The flexible methylene (B1212753) bridge connecting the two pyridine (B92270) rings allows for significant conformational freedom, enabling it to adapt to the geometric preferences of various metal centers.

Examination of Nitrogen Donor Atom Orientations and Coordination Modes

The coordination behavior of this compound is dictated by the orientation of its three nitrogen donor atoms. Several coordination modes are plausible:

Bidentate N,N'-Chelation: The most common coordination mode for analogous dipyridylamine ligands involves the two pyridine nitrogen atoms chelating to a single metal center. nsf.gov In the case of the 2,3'-isomer, this would involve the nitrogen of the pyridin-2-yl ring and the nitrogen of the pyridin-3-yl ring. However, this would form a strained seven-membered chelate ring. A more likely bidentate mode involves the pyridin-2-yl nitrogen and the amine nitrogen, which would form a stable six-membered ring.

Tridentate N,N',N''-Chelation: The ligand could potentially act as a tridentate, facial, or meridional ligand, coordinating through all three nitrogen atoms to a single metal ion. This is observed in related ligands like bis(pyridin-2-ylmethyl)amine. nih.gov Achieving this with the 2,3'-isomer would depend on the flexibility of the methylene bridge and the preferred coordination geometry of the metal.

Bridging Mode: The ligand can also act as a bridging unit, connecting two or more metal centers. This is common for ligands with multiple di-2-pyridyl chelating motifs. analis.com.my One pyridine ring could coordinate to one metal center while the other coordinates to a second, leading to the formation of coordination polymers or discrete multinuclear complexes. nsf.govanalis.com.my

The flexibility of the ligand is a key feature. In the crystal structure of a related isomer, N-(Pyridin-2-ylmethyl)pyridin-2-amine, the dihedral angles between the pyridyl rings are approximately 83-84°, demonstrating significant twisting is possible around the central amine group to accommodate metal coordination. nih.govresearchgate.net

Structural Analysis of Transition Metal Complexes with this compound

While specific crystal structures of transition metal complexes containing this compound are not extensively documented in the reviewed literature, analysis of analogous systems provides insight into expected structural features. For instance, the related ligand bis(pyridin-2-yl)methanamine (B3178450) (dipa) forms a facial bis-chelate with iron(II), resulting in a distorted octahedral geometry. nih.gov In another example, bis(pyridin-2-ylmethyl)amine coordinates to a Zinc(II) center in a distorted square-pyramidal geometry. nih.gov

These examples suggest that this compound would likely form complexes with common coordination geometries, such as octahedral or square-pyramidal, depending on the metal ion and stoichiometry. The Zn-N bond lengths in a related complex were found to be approximately 2.15 Å for the pyridyl nitrogens and 2.27 Å for the tertiary amine nitrogen, indicating slightly different interactions for each donor type. nih.gov

| Complex Feature | Expected Characteristic for this compound Complexes | Basis from Analogous Systems |

|---|---|---|

| Coordination Number | Typically 4, 5, or 6 | Adaptable ligand scaffold fits various metal preferences. |

| Common Geometries | Distorted Octahedral, Square-Pyramidal, Trigonal-Bipyramidal | Observed in complexes with bis(pyridin-2-yl)methanamine and related ligands. nih.govnih.gov |

| Coordination Mode | Bidentate (Npyridyl, Namine) or Tridentate (Npyridyl, Npyridyl, Namine) | Versatility seen in 2,2'-dipyridylamine and other dipyridyl ligands. nsf.gov |

| Chelate Ring | Forms a stable 6-membered ring in the most likely bidentate mode. | General principle of chelate ring stability. |

Influence of Chelate Ring Size and Flexibility on Complex Stability

The stability of metal complexes is significantly influenced by the chelate effect, where polydentate ligands form more stable complexes than their monodentate counterparts. The size of the chelate ring formed upon coordination is a critical factor. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain.

When this compound acts as a bidentate ligand via the pyridin-2-yl nitrogen and the amine nitrogen, it forms a six-membered chelate ring. This configuration is generally stable. The flexibility imparted by the methylene (-CH2-) bridge allows the ligand to adjust its "bite angle"—the N-Metal-N angle—to suit the electronic and steric requirements of different metal ions. This structural flexibility can lead to more diverse coordination chemistry compared to more rigid ligands like bipyridine. rsc.org

Electronic Structure and Bonding in this compound Metal Complexes

The electronic properties of complexes containing this compound are governed by the nature of the metal-ligand bond. The pyridine rings act as σ-donors through the nitrogen lone pair and as weak π-acceptors due to their low-lying π* orbitals. The amine group is primarily a σ-donor.

Design of Polydentate Ligands Incorporating this compound Moieties

The this compound framework serves as an excellent scaffold for the design of more complex polydentate ligands. The secondary amine group provides a reactive site for further functionalization. For example, additional donor groups can be appended to the amine nitrogen to increase the ligand's denticity.

This strategy is well-established; for instance, bis(2-picolyl)amine (a related N,N,N-tridentate ligand) can be substituted with amino acids to create ligands that can form complexes with varied stoichiometry and stereochemistry. rsc.org Similarly, one could envision synthesizing ligands where the amine hydrogen of this compound is replaced by groups containing carboxylate, hydroxyl, or other pyridyl moieties, thereby creating tetra-, penta-, or hexadentate ligands tailored for specific metal ions or applications. The use of substituted pyridine scaffolds has been identified as a viable strategy for creating mimetics of natural molecules, highlighting the versatility of this design approach. nih.gov

Supramolecular Chemistry Involving Coordination Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Coordination complexes of this compound are well-suited for constructing supramolecular architectures. The key features enabling this are:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the uncoordinated pyridine nitrogen (if any) or counter-ions can act as acceptors. In the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, weak intermolecular N-H···N hydrogen bonds lead to the formation of dimers. nih.govresearchgate.net

π-π Stacking: The aromatic pyridine rings can participate in π-π stacking interactions. These interactions, often observed between parallel offset pyridyl rings, contribute significantly to the stability of the solid-state structure. researchgate.net

Metal-Ligand Directionality: The directional nature of metal-ligand bonds allows for the predictable assembly of discrete structures (like cages or pyramids) or extended networks (like 1D chains, 2D layers, or 3D frameworks). nih.gov By combining metal centers with ditopic or polytopic ligands, complex supramolecular assemblies can be formed. rsc.org

These non-covalent interactions can guide the self-assembly of individual complex units into higher-order structures, a foundational principle in the design of functional materials and crystal engineering. nih.gov

Catalysis and Catalytic Applications

Homogeneous Catalysis Mediated by Pyridin-2-yl(pyridin-3-yl)methanamine-Metal Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of N-donor ligands like this compound are central to many such processes.

While specific studies employing this compound in cross-coupling are not prominent in the literature, the use of pyridine-based ligands in these reactions is a cornerstone of modern organic synthesis. Palladium(II) complexes featuring various pyridine (B92270) ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. bldpharm.com The catalytic activity is influenced by the nature of the substituents on the pyridine ring, which modulates the ligand's basicity and, consequently, the catalytic efficiency. bldpharm.com

For instance, in the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid, Pd(II) complexes with substituted pyridine ligands have demonstrated high yields. The electronic nature of the pyridine ligand plays a crucial role; more basic ligands can lead to higher reaction yields. bldpharm.com However, the use of 2-substituted pyridine nucleophiles can be challenging, a phenomenon known as the "2-pyridyl problem," due to their instability and poor reactivity in Suzuki-Miyaura couplings. nih.gov Alternative strategies, such as using pyridyl-alane reagents or pyridyl-sulfinates, have been developed to overcome these limitations. nih.govtcichemicals.com

Table 1: Representative Yields in Heck Cross-Coupling Reactions Catalyzed by a Pd(II)-Pyridine Complex (Data based on analogous pyridine ligand systems)

| Aryl Iodide | Olefin | Product | Yield (%) |

| Iodobenzene | Styrene | Stilbene | >99 |

| 4-Iodoanisole | Styrene | 4-Methoxystilbene | 98 |

| 4-Iodonitrobenzene | Styrene | 4-Nitrostilbene | 93 |

| Iodobenzene | Butyl acrylate | Butyl cinnamate | >99 |

Source: Adapted from research on Pd(II) complexes with pyridine ligands. bldpharm.com

This compound is an achiral molecule. For it to be applied in asymmetric catalysis, it would need to be modified to introduce chirality, for instance, by substitution on the methanamine carbon or on one of the pyridine rings. The field of asymmetric catalysis extensively utilizes chiral pyridine-containing ligands. researchgate.netresearchgate.net These ligands, when complexed with a metal, create a chiral environment that can direct a reaction to selectively produce one enantiomer over the other.

A well-established strategy involves the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones, often catalyzed by transition metal complexes bearing chiral ligands. nih.gov For example, chemoenzymatic methods have been developed for preparing chiral alcohols with a pyridine ring and α-fluorination, achieving high enantiomeric excess (>99%) using an alcohol dehydrogenase. nih.gov Similarly, direct asymmetric alkylation of 2-alkyl pyridines has been achieved using chiral organolithium aggregates, demonstrating the power of chiral ligands and reagents in controlling stereochemistry. escholarship.org

Oxidation: Metal complexes with pyridyl ligands are active in a variety of oxidation reactions. An efficient copper-catalyzed method has been developed for the oxygen-free oxidation of the Csp³-H bond in pyridin-2-yl-methanes to produce pyridin-2-yl-methanones, using water as the oxygen source. nih.govnih.gov This transformation works for a range of pyridin-2-yl-methanes bearing different aromatic rings. nih.gov

Manganese-based catalysts with pyridin-2-yl containing ligands have been studied for the oxidation of alkenes and alcohols using hydrogen peroxide as the oxidant. researchgate.netrsc.org Interestingly, research has shown that under reaction conditions, these pyridyl ligands can decompose in situ to pyridine-2-carboxylic acid, which is the true catalytically active species in conjunction with the manganese source. researchgate.netrsc.org

Table 2: Copper-Catalyzed Oxidation of Various Pyridin-2-yl-methanes to Pyridin-2-yl-methanones (Data based on analogous pyridin-2-yl-methane substrates)

| Substrate | Product Yield (%) |

| Phenyl(pyridin-2-yl)methane | 91 |

| (4-Methoxyphenyl)(pyridin-2-yl)methane | 85 |

| (4-Chlorophenyl)(pyridin-2-yl)methane | 82 |

| Pyridin-2-yl(thiophen-2-yl)methane | 75 |

| Di(pyridin-2-yl)methane | 68 |

Source: Adapted from research on copper-catalyzed Csp³-H oxidation. nih.gov

Reduction: In the realm of reduction catalysis, rhenium complexes with diimine ligands, including pyridyl-triazole structures, have been investigated for the electrocatalytic reduction of CO₂. nih.gov These complexes can effectively catalyze the conversion of CO₂ to other useful chemicals. The efficiency of the reduction is dependent on the specific ligand structure, with pyridyl–triazole ligands acting as stronger acceptors than some bipyridine derivatives. nih.gov Furthermore, various methods for the chemical reduction of nitro groups in complex pyridine-containing molecules have been explored, though challenges such as ligand degradation can occur with certain reagents like Pd/C. researchgate.net

Heterogeneous Catalysis and Immobilization Strategies

There is a lack of specific reports on the immobilization of this compound for use in heterogeneous catalysis. However, immobilization is a common strategy to improve catalyst recyclability and separation from the product mixture. This is often achieved by anchoring the ligand or its metal complex onto a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. For example, enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) have been successfully immobilized on mesoporous silica foam for use in continuous flow synthesis. researchgate.net Such strategies could theoretically be applied to this compound complexes to create robust, reusable catalysts.

Ligand Tuning for Enhanced Catalytic Activity and Substrate Selectivity

Ligand tuning is a powerful tool for optimizing catalytic performance. For a ligand like this compound, modifications could be made to either pyridine ring or the bridging amine group. Introducing electron-donating or electron-withdrawing groups on the pyridine rings would alter the electronic properties of the ligand. wikipedia.org An increase in electron density on the nitrogen atoms generally enhances the ligand's σ-donating ability, which can affect the stability and reactivity of the metal complex.

For example, studies on heteroleptic copper(I) complexes have shown that fine-tuning the electronic properties of the ligands can tailor the photoredox properties and shift the preferred reaction mechanism between reductive quenching, energy transfer, and oxidative quenching pathways. drugbank.com Similarly, in iridium(III) oxidation catalysts, varying the substituents on pyridine-alkoxide ligands has a pronounced influence on activation behavior and oxidation kinetics. google.com The steric bulk of the ligand is also a critical factor, influencing substrate access to the catalytic center and thus selectivity.

Investigation of Catalyst Deactivation Pathways

Understanding catalyst deactivation is crucial for developing robust catalytic systems. nih.gov For catalysts containing pyridyl ligands, several deactivation pathways have been identified. In manganese-based oxidation catalysis, pyridin-2-yl based ligands have been shown to degrade into pyridine-2-carboxylic acid, which then acts as the active catalytic species. researchgate.netrsc.org This ligand transformation represents a form of in-situ modification but also a deactivation of the original precatalyst.

In other systems, such as iridium-catalyzed formic acid dehydrogenation, ligand hydrogenation has been identified as a major degradation pathway for pyridine-carboxiamide ligands. nih.gov For palladium-catalyzed reactions, the coordination of the pyridine nitrogen to the metal center can sometimes lead to undesired side reactions, such as the hydrolysis of imine groups on the ligand scaffold. mdpi.com In the catalytic chlorination of pyridine, deactivation kinetics have been studied, leading to the development of models that describe the loss of catalyst activity over time. researchgate.net These examples highlight potential deactivation routes that could be relevant for metal complexes of this compound, including ligand oxidation, hydrogenation, or fragmentation.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction of Pyridin-2-yl(pyridin-3-yl)methanamine Derivatives

Despite the importance of such data, a search of crystallographic databases and the broader scientific literature did not yield any specific reports on the single crystal X-ray diffraction of this compound or its immediate derivatives. While crystallographic data exists for structurally related compounds, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, which features a nitrogen atom linking the two pyridyl rings at the 2-positions, this information is not directly transferable to the methane-bridged 2,3'-substituted compound of interest.

Table 6.4.1.1. Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Data Not Available | - | - | - | - | - | - | - | - | - |

Crystallographic Studies of Metal Coordination Complexes

The nitrogen atoms within the pyridine (B92270) rings of this compound are anticipated to act as effective coordination sites for a variety of metal ions. The resulting metal complexes are of significant interest for their potential applications in catalysis, materials science, and medicinal chemistry. Crystallographic studies of these metal complexes would provide invaluable insights into the coordination geometry, the nature of the metal-ligand bonding, and the supramolecular architecture of the resulting materials.

However, a comprehensive literature search did not uncover any published crystallographic studies of metal coordination complexes involving this compound as a ligand. The absence of such data limits a detailed understanding of how this specific ligand interacts with different metal centers.

Table 6.4.2.1. Crystallographic Data for Metal Complexes of this compound

| Complex | Formula | Crystal System | Space Group | Key Coordination Details |

| Data Not Available | - | - | - | - |

Advanced Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry, are instrumental in elucidating the redox properties of a compound. Such studies can determine the potentials at which a molecule undergoes oxidation or reduction, provide information about the stability of the resulting species, and offer insights into the electron transfer kinetics. For a compound like this compound, understanding its electrochemical behavior is important for applications in areas such as electrocatalysis and the development of redox-active materials.

A review of the scientific literature indicates that detailed studies on the electrochemical properties of this compound using techniques like cyclic voltammetry have not been reported. While the electrochemical behavior of pyridine and its simpler derivatives is well-documented, specific data for this more complex molecule is not available.

Table 6.5.1. Redox Properties of this compound from Cyclic Voltammetry

| Process | E½ (V) vs. Ref. | ΔEp (mV) | Scan Rate (mV/s) | Solvent/Electrolyte |

| Data Not Available | - | - | - | - |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of pyridine-containing compounds with a high degree of accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Pyridin-2-yl(pyridin-3-yl)methanamine, this involves determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as the B3LYP functional with a 6-311+G(2d,p) basis set, are commonly used for this purpose. researchgate.net

Studies on related molecules, such as N-(pyridin-2-yl)- and N-(pyridin-3-yl)norbornene-5,6-dicarboximide, show that different conformations can arise from the rotation of the pyridine (B92270) rings. researchgate.net For this compound, key energetic considerations would include the rotational barriers around the single bonds connecting the pyridine rings to the central methylene-amine bridge. For instance, DFT calculations on 2-formyl pyridine and 3-formyl pyridine have been used to determine that the cis conformations are more stable, with rotational barriers of 9.38 kcal/mol and 8.55 kcal/mol, respectively. nih.gov A similar energetic profiling for the target molecule would reveal its most likely three-dimensional structure in the gas phase or in solution.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative (trans-NNKFI) Calculated via DFT (Note: Data is for the analogous compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) as a representative example of DFT calculations on a pyridin-3-yl system.) nih.gov

| Parameter | Bond/Angle | B3LYP/6-311G** | CCSD/6-31G* |

| Bond Length (Å) | C3'–C5 | 1.43 Å | 1.44 Å |

| Bond Length (Å) | N1'–C2' | 1.34 Å | 1.35 Å |

| Bond Length (Å) | C5–O1 | 1.43 Å | 1.44 Å |

| Bond Angle (°) | C4'-C3'-C5 | 120.5° | 120.3° |

| Bond Angle (°) | C2'-N1'-C6' | 117.7° | 117.4° |

DFT calculations provide deep insights into the electronic nature of a molecule. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. researchgate.net

For pyridine derivatives, studies show that the introduction of different functional groups significantly alters the FMO energy levels. researchgate.net In a computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, the HOMO and LUMO were visualized to understand the regions of electron density involved in chemical reactions. nih.govresearchgate.net Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are also used to investigate charge distribution, delocalization of electron density, and intramolecular interactions like hydrogen bonds. researchgate.netnih.gov Electrostatic potential (ESP) surfaces map the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions. nih.govresearchgate.net For this compound, the nitrogen atoms of the pyridine rings and the amine group are expected to be regions of negative potential (electron-rich).

Table 2: Illustrative Frontier Molecular Orbital Energies for Arylated Pyridine Derivatives (Note: Data is from a DFT study on related compounds to demonstrate typical calculated values.) researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| BFPM | -5.79 | -0.92 | 4.87 |

| BPPM | -5.99 | -1.16 | 4.83 |

| FPPM | -6.07 | -1.16 | 4.91 |

| CPPM | -6.11 | -1.30 | 4.81 |

DFT is a reliable method for predicting spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be very high, with reported mean absolute errors (MAEs) as low as 0.10-0.21 ppm for ¹H shifts and around 1-2 ppm for ¹³C shifts when compared to experimental data. mdpi.comarxiv.org Such a calculation for this compound would provide a theoretical spectrum that could aid in the assignment of experimental peaks.

IR Frequencies: DFT calculations can predict vibrational frequencies corresponding to the normal modes of a molecule. These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR spectra to assign specific absorption bands to molecular vibrations, such as C-N stretching, N-H bending, and aromatic C-H vibrations. nih.gov

DFT is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states (the energy maxima along a reaction coordinate) and the calculation of activation energies, providing a mechanistic understanding of a reaction. For example, computational studies on pyridine derivatives have elucidated mechanisms of formation, such as the intramolecular reaction of a diazonium ion metabolite to form a furanium ion, by locating the relevant transition states and intermediates. nih.gov This approach could be applied to study the synthesis of this compound or its subsequent reactions, such as N-alkylation or acylation, predicting the most favorable reaction pathways. evitachem.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments (e.g., in a water box to simulate aqueous solution). academie-sciences.fr Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure over time from a reference structure, indicating structural stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over the simulation time. academie-sciences.fr

Intermolecular Interactions: MD simulations are particularly useful for studying how the molecule interacts with solvent molecules or biological targets like proteins. The formation and lifetime of hydrogen bonds can be quantified, which is crucial for understanding its behavior in biological systems. nih.govacademie-sciences.fr Studies on related pyridine compounds have used MD to validate docking poses and assess the stability of ligand-protein complexes. nih.gov

Quantum Chemical Calculations for Ligand Design and Property Prediction

Quantum chemical calculations are a foundational element of modern drug discovery and materials science, used to design novel ligands and predict their properties. By calculating a range of molecular descriptors, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed.

For the this compound scaffold, quantum chemistry can guide the design of derivatives with enhanced properties. For example, QSAR studies on 9-(pyridin-2'-yl)-aminoacridines showed that adding electron-withdrawing groups to the pyridine ring enhanced DNA binding affinity. mdpi.com Similarly, quantum calculations could be used to predict how substituents on the pyridine rings or the amine group of the target molecule would affect its:

Binding Affinity: By calculating interaction energies with a specific biological target.

Electronic Properties: Tuning the HOMO-LUMO gap to enhance charge transfer characteristics for applications in organic electronics. researchgate.net

Pharmacological Properties: Recent work has shown that pre-training machine learning models with quantum chemical data (like partial charges) can improve the prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. openreview.netaaai.org This approach could be used to screen virtual libraries of derivatives based on the this compound core for promising drug candidates.

Topological Analysis of Electron Density (AIM Theory)

A thorough review of the scientific literature indicates that specific experimental or computational studies on the topological analysis of the electron density for this compound are not available at this time. However, the principles of the Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, can be applied to predict the nature of the chemical bonds within this molecule. orientjchem.org This section outlines the theoretical basis of such an analysis and presents hypothetical data to illustrate the expected findings.

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density, ρ(r), to elucidate chemical structures, bonding interactions, and atomic properties within a molecule. orientjchem.orgnih.gov The analysis focuses on identifying critical points in the electron density where the gradient of the density, ∇ρ(r), is zero. nih.gov These critical points are classified by their rank and signature, with bond critical points (BCPs), denoted as (3, -1), being of particular interest as they are found along the path of maximum electron density between two bonded atoms, known as the bond path. nih.gov

The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical bonds. Key parameters include:

The electron density (ρ(r)bcp): The magnitude of the electron density at the BCP is proportional to the bond order; higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) signifies a concentration of electron density, which is characteristic of shared interactions, such as covalent bonds. A positive value (∇²ρ(r)bcp > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

The total electron energy density (H(r)bcp): The sign of the total energy density at the BCP can also help to characterize the interaction. A negative H(r)bcp is indicative of a shared interaction, while a positive value suggests a non-covalent or closed-shell interaction.

For this compound, a QTAIM analysis would characterize the covalent bonds within the two pyridine rings and the central methanamine bridge. The C-C and C-N bonds within the aromatic pyridine rings are expected to exhibit BCPs with high ρ(r)bcp values and negative ∇²ρ(r)bcp values, consistent with their covalent and partial double bond character. The C-N and C-H bonds of the methanamine linker would also show characteristics of strong covalent bonds.

Furthermore, it is conceivable that intramolecular hydrogen bonds could exist, for instance, between the amine hydrogen and one of the pyridine nitrogen atoms. Such an interaction would be identified by a bond path and a BCP between the H and N atoms, with topological parameters characteristic of closed-shell interactions: low ρ(r)bcp and positive ∇²ρ(r)bcp.

To illustrate the expected results from a QTAIM analysis of this compound, a hypothetical data table is presented below. The values are representative of typical covalent bonds and are for illustrative purposes only.

Hypothetical QTAIM Data for Selected Bonds in this compound

| Bond (Atom 1 - Atom 2) | ρ(r)bcp (a.u.) | ∇²ρ(r)bcp (a.u.) | H(r)bcp (a.u.) | Bond Character |

| Pyridine C-C | ~0.30 - 0.34 | ~ -0.8 to -1.0 | Negative | Covalent |

| Pyridine C-N | ~0.33 - 0.36 | ~ -0.9 to -1.2 | Negative | Polar Covalent |

| Methylene (B1212753) C - Pyridine C | ~0.25 - 0.28 | ~ -0.6 to -0.8 | Negative | Covalent |

| Methylene C-N | ~0.26 - 0.29 | ~ -0.7 to -0.9 | Negative | Polar Covalent |

| Amine N-H | ~0.32 - 0.35 | ~ -1.5 to -1.8 | Negative | Polar Covalent |

| Methylene C-H | ~0.27 - 0.30 | ~ -0.8 to -1.0 | Negative | Covalent |

Note: The data in this table is hypothetical and intended for illustrative purposes only. It does not represent the results of actual quantum chemical calculations on this compound.

A definitive QTAIM study would require high-level quantum chemical calculations to obtain the electron density of the molecule, followed by a topological analysis to locate the critical points and compute their properties. Such a study would provide a detailed and quantitative picture of the bonding and structure of this compound.

Applications in Materials Science and Advanced Functional Systems

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Tailored Properties

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, can be tailored by carefully selecting the metal and organic linker. Pyridine-based ligands are frequently employed in the synthesis of coordination polymers due to their excellent coordination ability. wikipedia.orgmdpi.com

While specific research on the incorporation of Pyridin-2-yl(pyridin-3-yl)methanamine into MOFs is not extensively documented, its classification as a heterocyclic and polymer science building block suggests its potential utility in this area. nih.gov The geometry and coordination modes of related dipyridyl ligands are crucial in determining the final architecture and properties of the resulting coordination polymers. For instance, the flexibility of the ligand, the position of the nitrogen atoms, and the presence of other functional groups can dictate the dimensionality and topology of the framework. Research on various pyridine (B92270) dicarboxylates and bis(pyridyl) ligands has shown the formation of 2D and 3D networks with interesting properties like photoluminescence. mdpi.comlandolakesfoodservice.com The introduction of pyridine-containing ligands has been shown to induce structural changes in MOFs, for example, transforming a 3D structure into a 2D one, which can enhance properties like catalytic activity. sigmaaldrich.com

The synthesis of coordination polymers often involves hydrothermal or solvothermal methods, where the metal salt and the organic ligand are reacted in a suitable solvent at elevated temperatures. The choice of solvent and counter-ions can also influence the final structure.

Table 1: Examples of Coordination Polymers with Pyridine-Based Ligands

| Ligand | Metal Ion(s) | Resulting Structure Type | Key Properties/Features |

| Pyridine-2,3-dicarboxylate | Cu(II), Cd(II) | 2D and 3D Networks | Photoluminescence landolakesfoodservice.com |

| 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate | Lanthanides (Sm, Tb) | 2D and 3D Networks | Luminescence mdpi.com |

| Pyridine-dicarboxylic acid | Co(II), Ni(II) | 2D and 3D Coordination Polymers | Catalytic activity wikipedia.org |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II), Ni(II) | 3D MOFs | Gas adsorption, photoluminescence researchgate.net |

This table is illustrative and features related pyridine-based ligands to highlight the potential of this compound.

Design and Synthesis of Organic Semiconductors and Materials for Electronic Devices

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are of great interest for applications in flexible electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials can be finely tuned through chemical synthesis. ustc.edu.cnossila.com

Pyridine-containing molecules are explored as components of organic semiconductors due to their electron-deficient nature, which can facilitate electron transport. The incorporation of pyridine rings into a conjugated system can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.

While direct studies on organic semiconductors synthesized from this compound are limited, research on analogous structures provides insight into its potential. For example, pyridine-3,5-dicarbonitrile (B74902) moieties have been used to create electron-transporting materials for OLEDs. nih.gov The general strategy involves creating extended π-conjugated systems, and ligands like this compound could potentially be functionalized and polymerized to form such materials. The synthesis of these materials often involves cross-coupling reactions to build up the polymer backbone.

Development of Responsive Materials and Smart Gels based on Coordination Chemistry

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as changes in temperature, pH, light, or the presence of specific chemical species. ustc.edu.cnrsc.org Smart gels are a class of responsive materials that can undergo significant volume changes or sol-gel transitions in response to a stimulus.

The coordination chemistry of ligands with metal ions is a powerful tool for creating responsive materials. The reversible nature of metal-ligand bonds can be exploited to create dynamic systems. Metal-organic gels (MOGs) are a type of smart gel where the cross-linking points of the gel network are metal-ligand coordination bonds.

The multiple nitrogen coordination sites in this compound make it a candidate for forming such coordination-based responsive materials. By coordinating with different metal ions, it could form polymer chains or cross-linked networks. The responsiveness of such a material would depend on the lability of the metal-ligand bond and how it is affected by external stimuli. For instance, a change in pH could protonate or deprotonate the pyridine or amine groups, altering their coordination ability and potentially leading to a structural change in the material. Research on pyridine-3,5-bis(1-methyl-benzimidazole-2-yl) has shown the formation of MOGs with metal halides that exhibit chemo-responsive behavior. nih.gov

Chemo-sensing and Analytical Reagent Applications (excluding biological sensing)

Chemosensors are molecules or materials that signal the presence of a specific chemical analyte. The interaction between the sensor and the analyte causes a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). Coordination chemistry plays a vital role in the design of chemosensors, where the binding of an analyte to a metal-complex or a ligand induces a change in its photophysical properties.

Pyridine-containing ligands are widely used in the development of chemosensors for metal ions and other analytes. The nitrogen atom of the pyridine ring can act as a binding site, and its interaction with an analyte can perturb the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. For instance, coordination polymers can act as solvent sensors by changing color upon the inclusion of different solvent molecules in their structure. wikipedia.org

Although specific studies detailing the use of this compound as a chemosensor are not prevalent, its structure suggests potential in this area. The two pyridine rings and the amine group provide multiple sites for interaction with analytes. The fluorescence properties of such a compound could potentially be modulated by the binding of metal ions or other guest molecules, forming the basis for a fluorescent chemosensor. Research on related bifunctional organic compounds has shown their utility in the development of chemosensors.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Highly Substituted Pyridin-2-yl(pyridin-3-yl)methanamine Derivatives

The development of efficient and versatile synthetic routes to highly substituted this compound derivatives is a primary area of future research. Current strategies often involve multi-step processes, and researchers are actively seeking more streamlined and adaptable methods.

One promising approach involves the diversification of starting materials and the application of modern cross-coupling reactions. For instance, the synthesis of diversely substituted pyridin-2(1H)-ones has been achieved through methods like Suzuki-Miyaura coupling, which could be adapted for the synthesis of complex dipyridylmethanamine analogs. nih.gov The synthesis of related structures, such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, highlights the use of a 2-pyridinemethanamine side chain, indicating the feasibility of incorporating substituted pyridine (B92270) moieties. semanticscholar.org

Table 1: Examples of Synthetic Strategies for Related Substituted Pyridine Derivatives

| Product Class | Key Reaction | Starting Materials | Reference |

| Substituted Pyridin-2(1H)-ones | Suzuki-Miyaura Coupling | 1-(Benzyloxy)-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, various aryl halides | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Nucleophilic Aromatic Substitution | 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine, (pyridin-2-yl)methanamine | semanticscholar.org |

| Pyridin-2-yl-methylamine Derivatives | Reductive Amination | Cyanohydrins, Pyridin-2-yl-methylamines | google.com |

Development of Next-Generation Catalytic Systems with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound and its derivatives, future research will prioritize the development of sustainable catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

A notable trend is the move towards catalyst-free reactions where possible. For example, a novel catalyst-free synthesis of N-pyridin-2-yl carbamates has been developed using easily accessible N-hetaryl ureas and alcohols, offering an environmentally friendly alternative to traditional methods. rsc.org

When catalysts are necessary, the focus is shifting towards earth-abundant and non-toxic metals, as well as nanocatalysts which often exhibit high activity and selectivity. A study on the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated the effectiveness of magnesium oxide (MgO) nanoparticles as a catalyst. frontiersin.org The use of MgO nanoparticles significantly reduced the reaction time and increased the efficiency compared to classical methods using trimethylamine. frontiersin.org

Future work in this area will likely explore a wider range of nanocatalysts, biocatalysts, and photoredox catalysis to drive the synthesis of this compound derivatives under milder and more sustainable conditions.

Table 2: Comparison of Catalytic Methods for Synthesis of Related Pyridine Derivatives

| Catalyst | Reaction | Advantages | Reference |

| None | Carbamate synthesis from ureas and alcohols | Environmentally friendly, avoids metal catalysts | rsc.org |

| Magnesium Oxide Nanoparticles | Amide synthesis | Reduced reaction time, increased efficiency | frontiersin.org |

| Triethylamine (B128534) (Classical) | Amide synthesis | Established method | frontiersin.org |

Integration of this compound into Nanoscale Architectures and Hybrid Materials

The unique chelating properties of the dipyridylmethanamine scaffold make it an attractive ligand for the construction of coordination polymers, metal-organic frameworks (MOFs), and other nanoscale architectures. The nitrogen atoms of the two pyridine rings can coordinate to metal ions, leading to the formation of well-defined and potentially functional materials.

Future research will likely explore the synthesis of novel nanomaterials incorporating this compound and its derivatives. These materials could exhibit interesting properties for applications in areas such as gas storage, catalysis, sensing, and drug delivery. The ability to introduce various substituents onto the pyridine rings provides a powerful tool for tuning the properties of the resulting nanoscale architectures.

While direct research on the integration of this specific compound into nanomaterials is limited, the principles of coordination chemistry and materials science suggest a fertile ground for future exploration. The development of hybrid materials, where the dipyridylmethanamine unit is covalently linked to polymers or inorganic supports, could also lead to new functional composites with tailored properties.

Advanced In-situ Spectroscopic Monitoring of Reaction Processes

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of chemical reactions, providing valuable insights that are often missed with traditional offline analysis.

For the synthesis and subsequent reactions of this compound, techniques such as in-situ NMR, FTIR, and Raman spectroscopy can be employed. For example, compressed sensing NMR has been shown to significantly reduce the data acquisition time for 2D COSY NMR, enabling the kinetic analysis of reactions and the identification of transient intermediates. rsc.org Furthermore, the use of specialized autoclaves equipped with spectroscopic probes (IR, Raman, and UV/Vis) allows for the real-time study of reactions under various conditions, such as the hydrogenation of phenolic compounds. ou.edu

Applying these in-situ monitoring techniques to the synthesis of this compound derivatives would enable researchers to:

Identify and characterize reaction intermediates.

Determine reaction kinetics and pathways.

Optimize reaction conditions for improved yield and selectivity.

Gain a fundamental understanding of the catalytic cycle in catalyzed reactions.

Synergistic Experimental and Computational Approaches for Predictive Design

The integration of computational modeling with experimental synthesis is a powerful strategy for accelerating the discovery and development of new molecules with desired properties. nih.gov For this compound and its derivatives, computational chemistry can play a significant role in several areas.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of different derivatives, providing insights into their reactivity and potential applications. For example, DFT calculations have been used to show that the reaction for the synthesis of certain substituted carbamates proceeds through the intermediate formation of hetaryl isocyanates. rsc.org In another study, computational analyses were used to improve the selection of effective glioblastoma drug candidates by evaluating properties like water solubility and blood-brain barrier penetration. nih.gov

Molecular docking studies can predict the binding affinity and mode of interaction of these compounds with biological targets, guiding the design of new therapeutic agents. nih.gov Furthermore, machine learning algorithms can be trained on existing experimental data to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the properties of novel, unsynthesized compounds. nih.gov

The synergy between these computational predictions and experimental validation will be instrumental in the rational design of highly substituted this compound derivatives with tailored functionalities for specific applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyridin-2-yl(pyridin-3-yl)methanamine?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives via reductive amination or nucleophilic substitution. For example, a pyridin-2-yl aldehyde can react with a pyridin-3-yl amine under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C with H₂). Alternatively, peptide coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) may facilitate bond formation between activated intermediates . Purification is achieved via column chromatography or recrystallization, with structural confirmation using NMR and mass spectrometry.

Q. How is this compound purified and characterized?

- Methodological Answer : Purification often employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol). Characterization relies on:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing pyridin-2-yl vs. pyridin-3-yl substituents).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]⁺ or [M+Na]⁺).

- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations .

Q. What spectroscopic methods are used to confirm its structure?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and establishes connectivity between pyridine rings and the methanamine bridge.

- X-ray Crystallography : For unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, though alternative software like Olex2 or Phenix may offer enhanced features for handling twinning or high disorder .

- UV-Vis Spectroscopy : Monitors electronic transitions in coordination complexes (e.g., ligand-to-metal charge transfer).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models ligand-metal binding energies (e.g., with transition metals like Cu²⁺ or Pd⁰).

- Molecular Dynamics (MD) Simulations : Assesses conformational flexibility in solution, critical for designing supramolecular assemblies .

- Docking Studies : Evaluates binding affinity to biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.

Q. How are stereochemical outcomes analyzed in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Uses columns like Chiralpak IA/IB to separate enantiomers.

- Circular Dichroism (CD) : Detects optical activity in chiral derivatives.

- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints by correlating IR absorption with chirality .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。